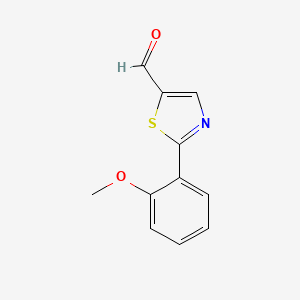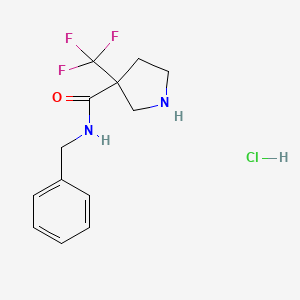![molecular formula C18H18N4O B1450101 4-amino-7,7-diméthyl-1-phényl-1,6,7,8-tétrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2089391-71-7](/img/structure/B1450101.png)
4-amino-7,7-diméthyl-1-phényl-1,6,7,8-tétrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Vue d'ensemble
Description
“4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Applications De Recherche Scientifique
Agents pharmaceutiques
Ces composés sont utilisés comme agents pharmaceutiques . Ils ont été synthétisés et étudiés pour leurs propriétés médicinales potentielles .
Inhibiteurs de Ras oncogénique
Les 1H-pyrazolo[3,4-b]pyridines, y compris le composé en question, ont été utilisées comme inhibiteurs de Ras oncogénique . Ras oncogénique est une protéine qui peut transformer des cellules normales en cellules cancéreuses lorsqu'elle est mutée .
Propriétés antitumorales
Les dérivés de benzo[b][1,8]naphthyridine, qui sont structurellement similaires au composé en question, possèdent des propriétés antitumorales . Ils ont été étudiés pour leur utilisation potentielle dans le traitement du cancer .
Propriétés trypanocides
Ces composés présentent également des propriétés trypanocides . Cela signifie qu'ils peuvent tuer Trypanosoma, un genre de parasites qui provoquent des maladies telles que la maladie du sommeil africaine et la maladie de Chagas .
Propriétés de liaison à l'ADN
Les dérivés de benzo[b][1,8]naphthyridine ont des propriétés de liaison à l'ADN . Cela signifie qu'ils peuvent interagir avec l'ADN, ce qui pourrait potentiellement être utilisé dans la recherche ou la thérapie génétique .
Agents antimicrobiens
Ces composés ont été trouvés pour avoir des propriétés antimicrobiennes . Cela signifie qu'ils peuvent tuer ou inhiber la croissance des micro-organismes, ce qui les rend potentiellement utiles dans le traitement des infections .
Activités antifongiques et antibactériennes
Le composé a montré un potentiel dans les activités antifongiques et antibactériennes . Cela en fait un candidat pour le développement de nouveaux médicaments pour lutter contre les infections fongiques et bactériennes .
Propriétés anticonvulsivantes, sédatives et analgésiques
Le composé a été associé à des propriétés anticonvulsivantes, sédatives et analgésiques . Cela suggère des applications potentielles dans le traitement de conditions telles que l'épilepsie, l'anxiété et la douleur .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.
Mode of Action
4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one interacts with the acyl-CoA binding site of DGAT1 . This interaction inhibits the activity of DGAT1, thereby preventing the synthesis of triglycerides.
Biochemical Pathways
The inhibition of DGAT1 affects the triglyceride synthesis pathway . Triglycerides are a type of fat found in the blood and are used by the body for energy. By inhibiting DGAT1, the compound reduces the amount of triglycerides produced, which can have various downstream effects on the body’s energy metabolism.
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the digestive tract
Result of Action
The inhibition of DGAT1 by 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one leads to a reduction in the synthesis of triglycerides . This can result in weight loss and improved insulin sensitivity, particularly in obese individuals .
Analyse Biochimique
Biochemical Properties
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The compound’s interactions with these enzymes can modulate their activity, leading to changes in the biochemical pathways they regulate. For example, it may inhibit or activate certain enzymes, thereby influencing the production of reactive oxygen species or inflammatory mediators .
Cellular Effects
The effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain kinases, thereby preventing the phosphorylation of target proteins and altering downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it may cause toxic or adverse effects, including liver damage or oxidative stress. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .
Metabolic Pathways
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. For example, it may influence the activity of enzymes involved in the tricarboxylic acid cycle or the electron transport chain, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is important for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall activity .
Propriétés
IUPAC Name |
4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGRHHDYRGCIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)
![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)

![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)
![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)

![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)

